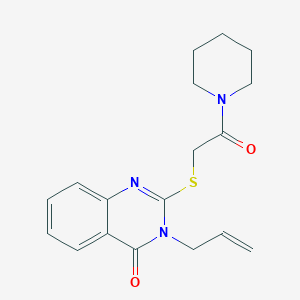
3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)quinazolin-4(3H)-one, a derivative of quinazolinone, has garnered attention due to its diverse biological activities. This compound is part of a larger class of quinazolinones known for their therapeutic potential, including anticancer, antibacterial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant studies.
The molecular formula for this compound is C18H21N3O2S, with a molecular weight of 343.45 g/mol. The compound features a quinazolinone core linked to a piperidine-derived thioether, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O2S |
| Molecular Weight | 343.45 g/mol |
| Structure | Structure |
Anticancer Activity
Recent studies have shown that derivatives of quinazolin-4(3H)-one exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism involves inhibition of multiple tyrosine kinases such as CDK2, HER2, and EGFR.
Key Findings:
- Cytotoxicity : The compound exhibited IC50 values comparable to established chemotherapeutics.
| Kinase Enzyme | IC50 (µM) |
|---|---|
| CDK2 | 0.173 |
| HER2 | 0.079 |
| EGFR | Similar to lapatinib |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. It has shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
Antimicrobial Efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Escherichia coli | 3.90 |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and bacterial growth. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, disrupting their function.
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various quinazolinone derivatives, including our compound of interest, against human breast cancer cell lines. Results indicated that the compound significantly reduced cell viability compared to controls .
- Antimicrobial Trials : Another study focused on the antimicrobial properties, revealing that modifications to the quinazolinone structure could enhance activity against resistant bacterial strains .
Propriétés
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-10-21-17(23)14-8-4-5-9-15(14)19-18(21)24-13-16(22)20-11-6-3-7-12-20/h2,4-5,8-9H,1,3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXJTUPMOPAZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














